molecular formula C18H19N5O2 B2678468 4-butoxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide CAS No. 1421490-51-8

4-butoxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2678468
CAS No.: 1421490-51-8
M. Wt: 337.383
InChI Key: WRUFGPGOHOWGII-UHFFFAOYSA-N
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Description

4-Butoxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide is a synthetic small molecule characterized by a benzamide backbone linked to a pyrimidine-imidazole hybrid moiety.

Properties

IUPAC Name

4-butoxy-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-3-10-25-16-6-4-14(5-7-16)17(24)22-15-11-20-18(21-12-15)23-9-8-19-13-23/h4-9,11-13H,2-3,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUFGPGOHOWGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butoxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the attachment of the pyrimidine and benzamide moieties. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may employ continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives:

Reaction Type Reagents/Conditions Products Key Observations
Acidic Hydrolysis6M HCl, reflux, 6–8 hours4-Butoxybenzoic acid + 2-(1H-imidazol-1-yl)pyrimidin-5-amineHigh selectivity for amide cleavage.
Basic Hydrolysis2M NaOH, ethanol, 80°C, 4–6 hoursSodium 4-butoxybenzoate + 2-(1H-imidazol-1-yl)pyrimidin-5-amineFaster kinetics in polar aprotic solvents.

The stability of the pyrimidine-imidazole moiety under these conditions prevents heterocycle degradation, as confirmed by post-reaction NMR analysis .

Nucleophilic Substitution on the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic displacement at the 4-position:

Reagent Conditions Product Yield
Ammonia (NH₃)100°C, DMF, 12 hours4-Amino-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide72%
Thiophenol (PhSH)K₂CO₃, DMSO, 80°C, 6 hours4-Butoxy-N-[2-(1H-imidazol-1-yl)-4-(phenylthio)pyrimidin-5-yl]benzamide65%

Substitution efficiency correlates with the nucleophile’s strength and solvent polarity .

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring undergoes electrophilic substitution at the 4- and 5-positions:

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hours4-Butoxy-N-[2-(4-nitro-1H-imidazol-1-yl)pyrimidin-5-yl]benzamidePredominantly 4-nitro
Br₂/AcOHRT, 1 hour4-Butoxy-N-[2-(4,5-dibromo-1H-imidazol-1-yl)pyrimidin-5-yl]benzamide4,5-dibromination

Steric hindrance from the pyrimidine group directs substitution to the less hindered positions.

Reductive Alkylation of the Amide Group

Controlled reduction of the amide group produces secondary amines:

Reagent Conditions Product Notes
LiAlH₄THF, reflux, 4 hoursN-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-butoxybenzylamineOver-reduction avoided at 0°C .
BH₃·THFRT, 8 hours4-Butoxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzylamineHigher selectivity for C=O reduction .

Oxidation of the Butoxy Group

The butoxy chain undergoes oxidative cleavage under strong conditions:

Reagent Conditions Product Mechanism
KMnO₄/H₂SO₄70°C, 3 hours4-Carboxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamideRadical-mediated C–O bond cleavage.
O₃/Zn−78°C, DCM, 1 hour4-Oxo-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamideOzonolysis followed by reductive workup.

Cyclization and Heterocycle Formation

The ethylamino linker enables intramolecular cyclization:

Reagent Conditions Product Application
POCl₃120°C, 2 hoursImidazo[1,2-a]pyrimidine fused derivativeEnhanced bioactivity in analogues .
CS₂/KOHEtOH, reflux, 6 hoursThiazolo[3,2-a]pyrimidine derivativePotential kinase inhibition .

Coordination Chemistry

The imidazole nitrogen participates in metal coordination:

Metal Salt Conditions Complex Stability
CuCl₂MeOH, RT, 1 hour[Cu(L)₂Cl₂]Stable in aqueous media.
Pd(OAc)₂DMF, 80°C, 3 hoursPd(II)-imidazole-pyrimidine complexCatalytic cross-coupling applications.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing imidazole and pyrimidine derivatives. For instance, research indicates that similar compounds exhibit significant inhibition against various cancer cell lines, including colorectal carcinoma (HCT116) and others. The mechanism often involves interference with critical cellular processes such as apoptosis and cell cycle regulation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHCT1165.85
Compound BA5494.53
Compound CMCF79.99

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives with structural similarities to 4-butoxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide exhibit potent antimicrobial effects, making them candidates for further development in combating drug-resistant infections .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMIC (µg/mL)Reference
Compound DStaphylococcus aureus1.27
Compound EEscherichia coli1.43
Compound FCandida albicans2.60

Case Study 1: Anticancer Evaluation

In a study published in the journal Bioorganic & Medicinal Chemistry Letters, researchers synthesized several benzamide derivatives, including compounds similar to this compound. They assessed their anticancer activity against HCT116 cells using the Sulforhodamine B assay. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Evaluation

Another study focused on the synthesis and evaluation of new antimicrobial agents based on imidazole and pyrimidine structures. The researchers tested these compounds against various bacterial strains and found promising activity against resistant strains, indicating that modifications to the benzamide structure could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The compound may also interact with nucleic acids, influencing gene expression and protein synthesis. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural motifs with several derivatives documented in the literature:

  • Triazole-Thiazole-Acetamide Derivatives (e.g., compounds 9a–9e from ): These feature triazole-thiazole substituents instead of the pyrimidine-imidazole core. The thiazole and triazole groups enhance hydrogen bonding and π-π stacking, as demonstrated in molecular docking studies .
  • Imidazole-Based Kinase Inhibitors (e.g., ponatinib analogs in ): Modifications to the imidazole ring, such as water-soluble amines, were explored but failed to improve potency, highlighting the sensitivity of this region to functional group alterations .
  • Patent Derivatives (): Compounds like N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)...quinolin-4-ylamino)pyrimidin-5-yl)benzamide incorporate bulkier substituents (e.g., piperidine, tetrahydrofuran), which may enhance target selectivity but reduce solubility .

Substituent Effects on Physicochemical Properties

Compound Key Substituent Molecular Weight (g/mol) Solubility (LogP) Biological Activity (IC₅₀)
4-Butoxy-N-[2-(1H-imidazol...)benzamide Butoxy (C₄H₉O) ~380 (estimated) ~3.2 (predicted) N/A (inferred kinase inhibition)
9c () 4-Bromophenyl-thiazole 589.45 2.8 α-Glucosidase inhibition (1.2 µM)
Ponatinib Analog () Pyrrolidinyl-methyl-imidazole ~550 2.1 Kinase inhibition (No improvement)
Patent Compound () Piperidinylidene-tetrahydrofuran ~620 4.5 Enhanced metabolic stability

Key Observations :

  • Bromophenyl-thiazole (9c) exhibits strong α-glucosidase inhibition due to halogen-mediated hydrophobic interactions, whereas the pyrimidine-imidazole core may favor kinase binding .
  • Bulky substituents (e.g., piperidinylidene in ) reduce solubility but improve metabolic stability, a trade-off critical for drug development .

Biological Activity

4-butoxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a butoxy group with an imidazole-pyrimidine moiety, which may interact with various biological macromolecules, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21_{21}H26_{26}N6_{6}O2_{2}
  • InChI : InChI=1S/C21H26N6O2/c1-3-4-13-29-18-7-5-17(6-8-18)21(28)24-10-9-23-19-14-20(26-15-25-19)27-12-11-22-16(27)2/h5-8,11-12,14-15H,3-4,9-10,13H2_2,1-2H3_3,(H,24,28)(H,23,25,26)

Physical Properties

PropertyValue
Molecular Weight394.47 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The imidazole and pyrimidine moieties are known for their roles in enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases involved in cancer pathways. For instance, studies have shown that benzamide derivatives can inhibit RET kinase activity, which is crucial in certain cancers .

Case Studies

  • Antitumor Activity : In a study involving benzamide derivatives, including those structurally similar to our compound of interest, researchers observed notable antitumor effects in patients treated with these compounds. Out of five patients receiving high doses, three demonstrated prolonged survival rates exceeding two years .
  • Kinase Inhibition : A series of novel benzamide derivatives were synthesized and evaluated for their potency against RET kinase. Compounds demonstrated moderate to high potency in ELISA-based assays, suggesting that similar derivatives could be effective in targeting specific cancer pathways .

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in:

Anticancer Therapy : Due to its structural similarities with known inhibitors of cancer-related kinases.

Antimicrobial Activity : Preliminary studies indicate that imidazole derivatives possess antimicrobial properties against various pathogens .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on biological activity:

Structural ModificationBiological ActivityReference
Addition of Alkyl GroupsIncreased lipophilicity
Substitution on Imidazole RingEnhanced receptor binding
Variation in Benzamide CoreAltered enzyme inhibition profile

Q & A

Q. What analytical techniques confirm the absence of regioisomeric byproducts?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., 1^1H-13^13C HSQC) differentiate regioisomers. utilized NOESY to confirm spatial proximity of imidazole and pyrimidine protons, ruling out alternative bonding patterns .

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